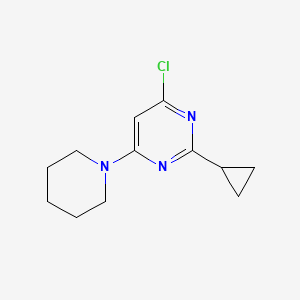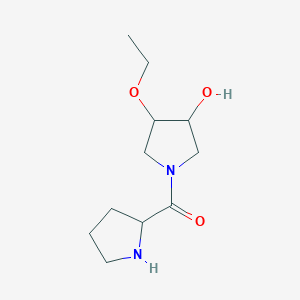
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
説明
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine (EHPP) is a synthetic compound that has been used in scientific research since the early 2000s. Its unique properties have been utilized in a variety of applications, ranging from biochemical studies to drug development. EHPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.
科学的研究の応用
Molecular Recognition and Targeted Protein Degradation
Hydroxylation and fluorination of proline derivatives, similar to the modifications seen in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, influence molecular recognition by biological systems. For instance, modified prolines with both hydroxylation and fluorination have been studied for their ability to bind to the von Hippel–Lindau (VHL) E3 ligase in a stereoselective manner, which is crucial for targeted protein degradation. Such modifications do not significantly affect the hydrogen bond donor capacity but alter the pyrrolidine ring's pucker. This alteration in structure enables these modified prolines to be used in the design of proteolysis targeting chimeras (PROTACs) for selective cellular degradation of target proteins, offering potential applications in medicinal chemistry and drug discovery (Testa et al., 2018).
Anti-inflammatory and Analgesic Applications
The structural framework of 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine is reminiscent of compounds synthesized for potential anti-inflammatory and analgesic applications. For example, derivatives of pyrrolidinones, which share a similar core structure, have been evaluated as dual inhibitors of prostaglandin and leukotriene synthesis, displaying equipotent anti-inflammatory activities to well-known drugs like indomethacin but with reduced ulcerogenic effects. This suggests that modifications on the pyrrolidine nucleus, akin to those in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, can lead to promising therapeutic agents with improved safety profiles (Ikuta et al., 1987).
Liver Fibrosis Research
In the context of liver fibrosis, compounds structurally related to 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, such as prolyl 4-hydroxylase inhibitors, have demonstrated efficacy in inhibiting stellate cell activation, a key event in the development of liver fibrosis. By targeting prolyl hydroxylation, these inhibitors can mitigate the fibrotic process, indicating potential applications of similar compounds in the treatment of liver diseases (Matsumura et al., 1997).
Conformational Effects on Peptides
The introduction of hydroxyl groups in proline residues, as seen in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, significantly impacts the conformation of proline-containing peptides. These modifications affect the cis-trans amide bond isomerization and the pucker of the pyrrolidine ring, which are critical for the structural and functional roles of proline in peptides and proteins. Understanding these effects is vital for designing peptides with desired biological activities and stability (Panasik et al., 2009).
特性
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-16-10-7-13(6-9(10)14)11(15)8-4-3-5-12-8/h8-10,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXKMAWYGAWTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




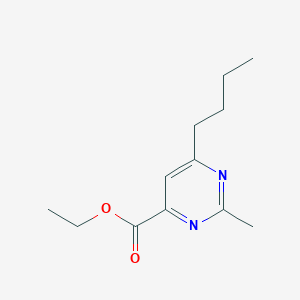


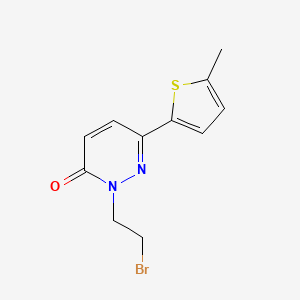
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1493046.png)
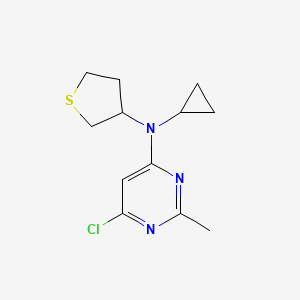
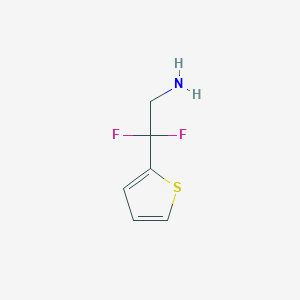
![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)
![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
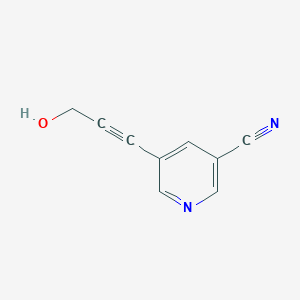
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
